Calcium phytate
Overview
Description
Phytin, also known as myo-inositol hexakisphosphate, is a naturally occurring compound found in plant seeds, grains, and legumes. It serves as the primary storage form of phosphorus in plants and is often referred to as phytic acid when in its free acid form. Phytin is known for its ability to chelate essential minerals, making it a significant compound in both nutrition and agriculture.
Scientific Research Applications
Phytin has a wide range of applications in scientific research:
Nutrition and Health: Phytin is recognized for its antioxidant and anti-inflammatory properties. It has been shown to inhibit calcium salt crystallization, reducing the risk of vascular calcifications and kidney stones.
Agriculture: In agriculture, phytin is used to enhance the nutritional value of animal feed by improving phosphorus availability.
Food Industry: Phytin is used in the food industry to improve the bioavailability of minerals in plant-based foods.
Pharmaceuticals: Phytin is used in the development of nutraceuticals and pharmaceuticals due to its health benefits and ability to chelate minerals.
Future Directions
: Shkembi, B., & Huppertz, T. (2022). Calcium Absorption from Food Products: Food Matrix Effects. Nutrients, 14(1), 180. Link : World Health Organization (WHO). (2021). Calcium Absorption from Food Products: Food Matrix Effects. Link : Frontiers in Chemistry. (2023). Phytates as a natural source for health promotion: A critical review. Link
Mechanism of Action
Target of Action
Calcium phytate, a calcium salt of phytic acid, primarily targets minerals such as calcium, iron, and other multivalent cations . It has a strong chelating ability, which allows it to bind with these minerals, forming complexes . This interaction plays a significant role in the metabolism of these minerals in the body.
Mode of Action
This compound interacts with its targets by forming complexes with them. This is facilitated by the calcium ion, which aids in the binding of myoinositol hexakisphosphate, creating a beneficial electrostatic environment in the phytase substrate-binding domain . This complex formation limits the bioavailability of the minerals, affecting their absorption and utilization in the body .
Biochemical Pathways
The primary biochemical pathway involving this compound is the hydrolysis of phytic acid. Phytase, an enzyme, catalyzes the hydrolysis of phytic acid, releasing inorganic phosphorus, calcium, and other mineral nutrients . This process is crucial for the metabolism of phosphorus and other minerals in the body.
Pharmacokinetics
The pharmacokinetics of this compound is largely influenced by its solubility. The solubility of the calcium salt of phytic acid is quite low, which impairs the absorption of calcium because this compound precipitates in the intestine . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are significantly affected by its solubility.
Result of Action
The action of this compound results in several molecular and cellular effects. It inhibits the absorption of essential trace elements and minerals, which can lead to deficiencies of calcium, iron, and zinc under certain dietary circumstances . It also has beneficial properties, such as acting as an antioxidant, anticancer agent, and inhibitor of calcium salt crystallization . Moreover, it prevents renal stone formation and reduces starch digestion .
Action Environment
The action of this compound is influenced by various environmental factors. Its content in cereals, legumes, and oleaginous seeds varies widely, depending on the botanical variety, environmental or climatic growing conditions, use of phosphate fertilizers, and stage of maturation . In unrefined cereals, phytate is typically concentrated in the outer aleurone layer, except for maize, where it is mainly in the germ . These factors can affect the action, efficacy, and stability of this compound in the body.
Biochemical Analysis
Biochemical Properties
Calcium phytate plays a crucial role in biochemical reactions, particularly in the storage and release of phosphorus. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes that interact with this compound is phytase, which catalyzes the hydrolysis of phytate to release inorganic phosphate . This interaction is essential for the bioavailability of phosphorus in monogastric animals, which lack sufficient phytase activity in their digestive systems . Additionally, this compound can chelate metal ions such as calcium, magnesium, zinc, and iron, forming complexes that affect the bioavailability of these minerals .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antioxidant properties, which can protect cells from oxidative stress . This compound also affects cell signaling by modulating the activity of calcium-dependent enzymes and proteins . Furthermore, it can influence gene expression by altering the availability of essential minerals required for transcriptional regulation . In terms of cellular metabolism, this compound can inhibit the crystallization of calcium salts, thereby preventing the formation of kidney stones .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to metal ions, forming stable complexes that inhibit the absorption of these ions in the gastrointestinal tract . This binding interaction is particularly significant for calcium, iron, and zinc, as it reduces their bioavailability . This compound also inhibits the activity of certain enzymes by chelating their metal cofactors, thereby preventing enzymatic reactions . Additionally, it can modulate gene expression by affecting the availability of minerals required for transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under acidic conditions but can degrade in alkaline environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of mineral bioavailability and antioxidant properties . In vitro and in vivo studies have demonstrated that this compound can maintain its chelating properties over extended periods, thereby continuously influencing mineral absorption and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance mineral absorption and improve overall health . At high doses, it can lead to mineral deficiencies due to its strong chelating properties . Studies have shown that excessive intake of this compound can result in adverse effects such as reduced bone mineralization and impaired growth in animals . Therefore, it is essential to determine the optimal dosage to balance its beneficial and adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to phosphorus and mineral metabolism. It interacts with enzymes such as phytase, which hydrolyzes phytate to release inorganic phosphate . This process is crucial for the bioavailability of phosphorus in monogastric animals . Additionally, this compound can affect metabolic flux by altering the availability of essential minerals required for various biochemical reactions . It can also influence metabolite levels by chelating metal ions and preventing their participation in metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, this compound can interact with transporters and binding proteins that facilitate its movement and localization . It can also accumulate in specific tissues, such as bones and kidneys, where it can influence mineral metabolism and cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles . This compound can be directed to specific compartments through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Phytin can be extracted from plant materials such as rice bran and wheat bran using various methods. Common preparation methods include:
Alkali Addition: This method involves adding an alkali to the plant material to extract phytin. The resulting product retains a mineral composition similar to the original plant material.
Calcium Salt Addition: Adding calcium salts to the plant material helps in the extraction of phytin, resulting in a product with increased calcium content.
Magnesium Salt Addition: Similar to the calcium salt method, this involves adding magnesium salts to enhance the extraction process.
Ethanol Precipitation: This method uses ethanol to precipitate phytin from the plant material, resulting in a product with lower calcium and magnesium content but higher iron content.
Chemical Reactions Analysis
Phytin undergoes various chemical reactions, including:
Hydrolysis: Phytin can be hydrolyzed by the enzyme phytase, breaking down into inositol and inorganic phosphate.
Chelation: Phytin has a strong affinity for binding with metal ions such as calcium, magnesium, iron, and zinc, forming insoluble complexes.
Oxidation and Reduction: Phytin can participate in redox reactions, although these are less common compared to hydrolysis and chelation.
Comparison with Similar Compounds
Phytin is often compared to other inositol phosphates, such as:
Inositol Pentakisphosphate (IP5): Similar to phytin but with one less phosphate group, IP5 also has chelating properties but is less effective than phytin.
Inositol Tetrakisphosphate (IP4): With four phosphate groups, IP4 is another chelating agent but is less commonly found in nature compared to phytin.
Inositol Triphosphate (IP3): This compound has three phosphate groups and plays a role in cellular signaling pathways but has limited chelating ability compared to phytin.
Phytin’s unique ability to bind multiple metal ions and its presence in a wide range of plant-based foods make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXVRDUEAJUGY-UHFFFAOYSA-B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Ca6O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40998952 | |
Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
Record name | Calcium phytate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4173 | |
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Solubility |
Slightyl sol in water | |
Record name | CALCIUM PHYTATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Free flowing white powder | |
CAS No. |
7776-28-5, 3615-82-5 | |
Record name | Calcium phytate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776285 | |
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Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium fytate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.998 | |
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Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CALCIUM PHYTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | CALCIUM PHYTATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Calcium Phytate and where is it found?
A1: this compound is the calcium salt of phytic acid, a naturally occurring compound found in plant seeds, particularly in cereal grains, legumes, and nuts. It serves as the primary storage form of phosphorus in these plants.
Q2: How does this compound affect the bioavailability of minerals?
A2: this compound is known to bind to certain minerals, such as zinc, iron, and calcium, forming insoluble complexes in the digestive tract. This binding can significantly reduce their absorption and bioavailability, potentially leading to mineral deficiencies. []
Q3: How does this compound impact phosphorus availability?
A3: While this compound stores phosphorus, its phosphorus is not readily available to monogastric animals, including humans and pigs, due to the lack of the enzyme phytase needed to break down the phytate molecule. []
Q4: What is the role of phytase in relation to this compound?
A4: Phytase is an enzyme that can break down phytic acid, releasing the bound phosphorus and minerals and making them available for absorption. []
Q5: How can the bioavailability of phosphorus and minerals from this compound be improved?
A5: Dietary supplementation with phytase enzyme is a common strategy to improve phosphorus and mineral bioavailability from phytate-rich diets for both humans and animals. [] Certain bacterial strains, such as those belonging to the Paenibacillus genus, have shown the ability to dissolve this compound, releasing soluble phosphate. [, , ]
Q6: What is the mechanism by which this compound acts as a corrosion inhibitor?
A6: this compound acts as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer prevents corrosive agents, such as chloride ions, from reaching the metal surface and causing corrosion. This property has been studied in the context of protecting stainless steel reinforcement in concrete structures, particularly in marine environments where chloride exposure is a significant concern. []
Q7: How effective is this compound in preventing corrosion?
A7: Research has shown that this compound can significantly reduce the corrosion of stainless steel. Studies have demonstrated a reduction in corrosion rates of up to 90% with the addition of small amounts of this compound. []
Q8: How does the structure of this compound contribute to its corrosion-inhibiting properties?
A8: The molecule possesses multiple phosphate groups, which have a strong affinity for metal ions. This allows this compound to effectively bind to the metal surface, forming a stable protective layer. [, ]
Q9: How is this compound used in the conservation of iron gall ink documents?
A9: this compound is used to treat iron gall ink corrosion on paper and parchment documents. It works by binding to free iron ions, which are responsible for the degradation of cellulose over time, thus preventing further damage. [, , ]
Q10: How effective is this compound in treating iron gall ink corrosion?
A10: While no treatment provides complete protection against ink corrosion, this compound combined with calcium bicarbonate has shown promising results in stabilizing iron ions and preventing further migration, especially when compared to untreated documents. [, ]
Q11: Are there any limitations to using this compound for treating iron gall ink corrosion?
A11: Applying aqueous solutions, including this compound, to fragile documents carries risks of damage. This has led to exploration of alternative application methods like flotation and specialized drying techniques. []
Q12: How does this compound interact with iron in the context of iron gall ink?
A12: this compound forms a stable complex with free iron(II) ions present in the ink. This prevents the iron from catalyzing the oxidative degradation of cellulose in the paper. []
Q13: Can this compound be used to remove iron contamination from paper prior to hydrogen peroxide bleaching?
A14: Yes, research suggests this compound can be used as a pre-treatment before hydrogen peroxide bleaching. By complexing with iron ions, it helps prevent cellulose degradation and color reversion often caused by free iron during the bleaching process. []
Q14: Are there other potential benefits of using this compound as a pre-treatment before hydrogen peroxide bleaching?
A15: In addition to its iron-complexing properties, this compound may offer further benefits as a pre-treatment by acting as a buffer and antioxidant, further protecting the paper during the bleaching process. []
Q15: How does this compound compare to other treatments for iron gall ink corrosion?
A16: Compared to some traditional treatments like deacidification alone, this compound combined with calcium bicarbonate demonstrates a better ability to preserve the structural integrity of the paper while limiting iron ion migration. [, ]
Q16: Can this compound be used to enhance zinc bioavailability in phytate-rich diets?
A17: While this compound itself binds to zinc and reduces its bioavailability, research suggests that caseinophosphopeptides can mitigate this effect. They achieve this by forming nanocomplexes with both this compound and zinc, making zinc more absorbable. []
Q17: How does the presence of this compound affect the growth of mycorrhizal fungi?
A18: Mycorrhizal fungi form symbiotic relationships with plant roots and can access phosphorus from phytate. Studies show that the presence of this compound can promote the growth of these fungi, potentially enhancing phosphorus uptake by plants. []
Q18: How can this compound be synthesized?
A19: this compound can be synthesized by reacting phytic acid, extracted from sources like rice bran, with calcium carbonate and calcium hydroxide under controlled conditions. The resulting precipitate is then calcined to obtain this compound powder. []
Q19: What are the potential applications of this compound nanoparticles?
A20: this compound nanoparticles have shown potential for use in biomedical applications, such as drug delivery systems and imaging agents, due to their biocompatibility and stability. []
Q20: How can the size of this compound nanoparticles be controlled during synthesis?
A21: The size of this compound nanoparticles can be adjusted by controlling the ratio of calcium to phytate during synthesis. []
Q21: Can this compound be used as a component in biosensors?
A22: Research indicates that this compound can be used to immobilize enzymes, such as horseradish peroxidase, on electrode surfaces, creating sensitive and stable biosensors for detecting various analytes, including hydrogen peroxide. []
Q22: What are the advantages of using this compound in biosensor applications?
A23: this compound offers good biocompatibility, promoting enzyme activity, and strong adhesion properties, ensuring the stability and sensitivity of the biosensor. [, ]
Q23: What is the potential of using microorganisms for this compound production?
A24: Microorganisms, particularly certain bacteria and fungi, can produce phytase, which can be used to convert phytic acid into this compound. This approach offers a more sustainable and environmentally friendly alternative to chemical synthesis methods. [, ]
Q24: Can this compound be extracted from industrial wastewater?
A25: Yes, research has shown that it's feasible to extract this compound from wastewater generated by starch production plants, offering a valuable byproduct and reducing environmental pollution. [, ]
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